molecular formula C14H11ClN6S B11052145 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11052145
M. Wt: 330.8 g/mol
InChI Key: UXKQWEOTYBUZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazolo-thiadiazole core, a chlorobenzyl group, and a pyrazolylmethyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method involves the reaction of 2-chlorobenzyl chloride with 1H-pyrazole-1-carboxaldehyde to form an intermediate, which is then reacted with 4-amino-5-mercapto-1,2,4-triazole under reflux conditions to yield the final product . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions usually occur in polar solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with cellular pathways, such as those involved in cell division and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
  • 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[1,5-a][1,3,4]thiadiazole
  • 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-c][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(2-chlorobenzyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

properties

Molecular Formula

C14H11ClN6S

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-(pyrazol-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H11ClN6S/c15-11-5-2-1-4-10(11)8-12-17-18-14-21(12)19-13(22-14)9-20-7-3-6-16-20/h1-7H,8-9H2

InChI Key

UXKQWEOTYBUZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C3N2N=C(S3)CN4C=CC=N4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.